molecular formula C19H20N2O6 B2536423 Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate CAS No. 681844-54-2

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate

Cat. No.: B2536423
CAS No.: 681844-54-2
M. Wt: 372.377
InChI Key: QGNUVWUIWNTGDM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone substituted with a 4-methoxyphenyl group and a 4-nitrobenzoylamino moiety. This structural duality may influence reactivity, solubility, and biological interactions, making it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and nitro-substituted ligands .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNUVWUIWNTGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-methoxyphenyl)-3-aminopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminobenzoyl derivatives.

    Substitution: Formation of 3-(4-methoxyphenyl)-3-aminopropanoic acid.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate exhibits various biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural components, particularly the nitrobenzoyl group, are known to enhance cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures demonstrate significant growth inhibition in cancer cells, including breast and colon carcinoma lines .
  • Antimicrobial Activity : The presence of the methoxyphenyl group has been associated with enhanced antimicrobial properties. Research indicates that derivatives of ethyl esters can exhibit potent antibacterial and antifungal activities, making them suitable for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds with similar configurations have been shown to exert anti-inflammatory effects, potentially useful in treating conditions like arthritis or inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Esterification : The initial step often involves the reaction of a carboxylic acid with an alcohol to form the ester.
  • Amination : Subsequent reactions introduce amino groups, which are critical for biological activity.

Case Studies

Several case studies have explored the applications of this compound:

  • Cancer Treatment Research : A study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting tumor growth in xenograft models. The results indicated a dose-dependent response, suggesting potential for clinical application in oncology .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the nitro group could enhance efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGrowth inhibition in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in pro-inflammatory markers

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted ethyl propanoates, which are widely studied for their structural versatility and bioactivity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate 4-methoxyphenyl, 4-nitrobenzoylamino C₁₉H₁₉N₂O₆ 371.37 Potential antimicrobial/anticancer activity due to nitro and methoxy groups; synthetic intermediate for peptide mimetics.
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate 4-methylphenyl, 2-chloro-4-nitrobenzoylamino C₂₀H₁₈ClN₂O₅ 401.82 Enhanced electrophilicity due to chloro substituent; used in protease inhibition studies.
Ethyl 3-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl, amino (–NH₂) C₁₁H₁₄N₂O₄ 238.24 Precursor for nitroaromatic amines; exhibits fluorescence properties in analytical chemistry.
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate 4-hydroxyphenyl, peptide-like substituents C₂₁H₂₄N₂O₆ 400.43 Peptidomimetic scaffold for enzyme inhibition; improved solubility due to hydroxyl group.
Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate 4-methoxyphenyl, selenadiazolyl C₂₅H₂₃N₂O₃Se 493.42 Selenium-containing analog with demonstrated antifungal and anticancer activity.

Key Observations

Electronic Effects :

  • The 4-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the 4-methylphenyl analog in . This may improve binding to targets like kinases or nitroreductases.
  • The methoxy group in the target compound increases electron density on the phenyl ring, contrasting with the chloro substituent in , which prioritizes steric and electronic modulation for specific receptor interactions.

Biological Activity: Selenium-containing analogs (e.g., ) exhibit superior antimicrobial activity compared to non-selenium derivatives, suggesting that heteroatom substitution (e.g., Se vs. N/O) significantly impacts bioactivity. The amino group in allows for further functionalization (e.g., Schiff base formation), whereas the nitrobenzoylamino group in the target compound may act as a prodrug moiety, activated via nitroreductase enzymes in hypoxic environments .

Synthetic Accessibility: The target compound can be synthesized via visible-light-promoted N–H insertion reactions using donor/donor diazo precursors, as demonstrated for similar propanoates . In contrast, selenium-containing analogs require multi-step protocols involving selenadiazole ring formation .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate Ethyl 3-amino-3-(4-nitrophenyl)propanoate
LogP ~2.5 (estimated) ~3.1 (higher lipophilicity due to chloro group) ~1.8 (lower due to polar amino group)
Solubility Moderate in DMSO, low in water Low in polar solvents High in polar solvents
Metabolic Stability Susceptible to esterase hydrolysis Enhanced stability due to chloro substitution Rapid deamination in vivo

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12_{12}H14_{14}N2_2O5_5
Molecular Weight : 270.25 g/mol
CAS Number : 60643026
IUPAC Name : Ethyl 3-[(4-nitrobenzoyl)amino]propanoate

The compound features a methoxyphenyl group and a nitrobenzoyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that the compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound has cytotoxic effects on cancer cell lines. The presence of the nitro group is often associated with increased reactivity towards cellular targets, potentially leading to apoptosis in malignant cells.
  • Antimicrobial Properties : Compounds containing nitro groups have been shown to possess antimicrobial properties. The mechanism may involve the disruption of bacterial DNA synthesis or cell wall integrity.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various derivatives of this compound on different cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited significant growth inhibition with IC50_{50} values less than those of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound displayed notable antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential use in treating bacterial infections.

Data Tables

Biological Activity Cell Line/Organism IC50_{50} / MIC (µg/mL) Reference
CytotoxicityMCF-7< 10
CytotoxicityHeLa< 15
Antibacterial ActivityStaphylococcus aureus25
Antibacterial ActivityEscherichia coli30

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate?

  • Methodological Answer : The compound can be synthesized via carbodiimide (CDI)-mediated coupling reactions. For example, CDI facilitates the reaction between nitrobenzoyl derivatives and ethyl propanoate precursors under anhydrous conditions. A two-step approach is recommended:

Step 1 : Activate 4-nitrobenzoyl chloride with CDI to form an intermediate acyl imidazole.

Step 2 : React with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in dry THF at 0–5°C to minimize side reactions. Purify via column chromatography (hexane:ethyl acetate gradient) .

  • Data Contradiction Note : Yields vary significantly (40–65%) depending on the stoichiometry of CDI and reaction time. Excess CDI may lead to overactivation and byproducts .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Key signals include the methoxy proton at δ ~3.8 ppm (singlet), aromatic protons (δ 7.2–8.3 ppm), and ester carbonyl (δ ~170 ppm in 13C NMR).
  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 11.82 Å, b = 12.82 Å, β = 105.28°) confirm stereochemistry .
  • Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z ~413.

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH2Cl2). Stability tests in DMSO at −80°C show no degradation over 12 months. Avoid prolonged exposure to light due to nitro group photoreactivity .

Advanced Research Questions

Q. How can reaction mechanisms for the nitrobenzoylation step be validated?

  • Methodological Answer : Use isotopic labeling (e.g., 15N-labeled 4-nitrobenzoyl chloride) to track the acylation pathway. Monitor intermediates via in-situ FTIR (C=O stretching at ~1720 cm⁻¹) and DFT calculations to model transition states. Competitive experiments with alternative acylating agents (e.g., NHS esters) can clarify nucleophilic attack efficiency .

Q. What strategies resolve contradictory crystallographic data for diastereomeric impurities?

  • Methodological Answer : If X-ray data show anomalous thermal parameters (e.g., high Ueq values for the nitro group), perform:

  • Hirshfeld surface analysis to assess packing defects.
  • PLATON SQUEEZE to model disordered solvent molecules.
  • Variable-temperature XRD (100–300 K) to distinguish static vs. dynamic disorder .

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the propanoate ester formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10). For resolution, use diastereomeric salt formation with (−)-dibenzoyl tartaric acid .

Q. What analytical approaches detect trace impurities from incomplete nitro reduction?

  • Methodological Answer : Combine:

  • HPLC-DAD (λ = 254 nm) with a C18 column (acetonitrile:water 60:40).
  • LC-MS/MS in MRM mode to identify reduced intermediates (e.g., amine byproducts at m/z ~383).
  • TGA/DSC to detect exothermic decomposition events indicative of nitro group instability .

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